molecular formula C19H25N3O2S B2586152 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207004-87-2

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2586152
CAS No.: 1207004-87-2
M. Wt: 359.49
InChI Key: OPUKOXHICYSFHI-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound of interest in various scientific fields. It features a complex structure, with imidazole and pyrrolidine rings connected by a thioether linkage, offering unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Imidazole Ring: : Starting with 2-methoxyethylamine, react with toluene and a formylating agent to introduce the p-tolyl group, forming an intermediate.

  • Thioether Linkage: : The intermediate is reacted with ethyl bromide to introduce the thioether linkage.

  • Pyrrolidine Ring Introduction: : Pyrrolidine is then added through a substitution reaction to finalize the compound.

Industrial Production Methods: : Industrial synthesis involves a catalytic process using transition metals to streamline each step, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions typically affect the imidazole ring, altering its electronic properties.

  • Substitution: : The compound can participate in nucleophilic substitutions, particularly at the pyrrolidine and imidazole positions.

Common Reagents and Conditions

  • Oxidation: : Use hydrogen peroxide under mild acidic conditions.

  • Reduction: : Sodium borohydride is often used under controlled temperature.

  • Substitution: : Halide reagents (e.g., bromides or chlorides) in an aprotic solvent.

Major Products

  • Sulfoxides/Sulfones: : Oxidation products.

  • Reduced Imidazole Derivatives: : Products from reduction.

  • Substituted Pyrrolidine/Imidazole: : Results from nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal catalysis.

  • Synthetic Intermediates: : Used in multi-step organic syntheses.

Biology and Medicine

  • Antimicrobial Agents: : Shows potential as an antimicrobial due to its unique structure.

  • Enzyme Inhibition: : Inhibits specific enzymes, making it useful in biochemical studies.

Industry

  • Material Science: : Used in developing new materials with tailored properties.

  • Pharmaceuticals: : Precursor in drug synthesis, particularly in designing new therapeutic agents.

Mechanism of Action

The compound’s mechanism involves binding to specific molecular targets, such as enzymes or receptors, disrupting their function. The thioether and imidazole rings facilitate strong interactions with the target site, altering biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-methoxyethyl)-1H-imidazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone

  • 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

  • 2-((1-(2-ethoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness: : The presence of a 2-methoxyethyl group and a p-tolyl group gives the compound unique electronic and steric properties, enhancing its reactivity and specificity in biological systems.

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Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-15-5-7-16(8-6-15)17-13-20-19(22(17)11-12-24-2)25-14-18(23)21-9-3-4-10-21/h5-8,13H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUKOXHICYSFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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